molecular formula C14H19N7O4 B10926283 1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide

1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10926283
M. Wt: 349.35 g/mol
InChI Key: UOSZFUVSAHYNQQ-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Acetylation: Acetylation of the pyrazole derivative using acetic anhydride or acetyl chloride.

    Amidation: Formation of the carboxamide group through the reaction of the acetylated pyrazole with appropriate amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Amino derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Possible applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The nitro group may play a role in redox reactions, while the carboxamide group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide is unique due to the presence of both the nitro group and the carboxamide group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C14H19N7O4

Molecular Weight

349.35 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C14H19N7O4/c1-9(2)4-15-14(23)13-11(6-16-19(13)3)18-12(22)8-20-7-10(5-17-20)21(24)25/h5-7,9H,4,8H2,1-3H3,(H,15,23)(H,18,22)

InChI Key

UOSZFUVSAHYNQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=NN1C)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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